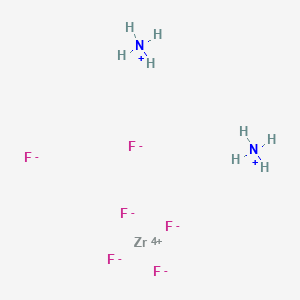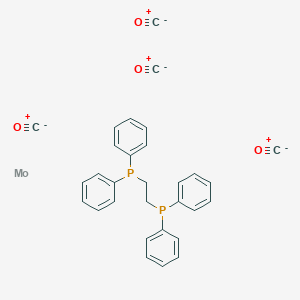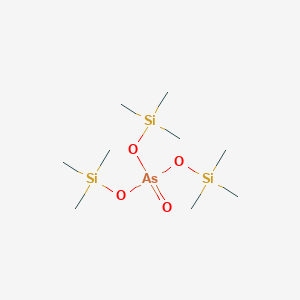
Manganese, bis(lactato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Manganese, bis(lactato)-” is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C3H5O3)2 . The compound forms light pink crystals, soluble in water, forming crystalline hydrates .
Synthesis Analysis
The synthesis of “Manganese, bis(lactato)-” involves the dissolution of manganese carbonate in a lactic acid solution . The reaction is as follows: MnCO3 + 2C3H6O3 → Mn(C3H5O3)2 + CO2 + H2O .Molecular Structure Analysis
“Manganese, bis(lactato)-” forms light pink crystals . It is soluble in water and ethanol . Manganese lactate forms crystalline hydrates of composition Mn(C3H5O3)2•nH2O, where n = 2 and 3 .Chemical Reactions Analysis
Manganese is known to react with oxygen, sulfur, and phosphorus at high temperatures . It also reacts with chlorine to form manganese (II) chloride, and with SO2 to form MnS and MnO .Physical And Chemical Properties Analysis
Manganese is a hard, gray metal that is frequently used in the production of steel . It has a molar mass of 54.94g/mol . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .Safety and Hazards
Direcciones Futuras
Manganese is extensively used in various advanced technologies . Due to high manganese demand and scarcity of primary manganese resources, extracting the metal from spent batteries is gaining increasing interest . The recycling of spent batteries for their critical metal content is environmentally and economically feasible .
Propiedades
IUPAC Name |
2-hydroxypropanoic acid;manganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIHPGEJHSQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12MnO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese, bis(lactato)- | |
CAS RN |
16039-56-8 |
Source


|
| Record name | Manganese,O2)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Manganese dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














